![molecular formula C24H18N2O5 B2380665 Ethyl 6,11-dioxo-2-(pyridin-4-yl)-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate hydrate CAS No. 1177452-75-3](/img/structure/B2380665.png)
Ethyl 6,11-dioxo-2-(pyridin-4-yl)-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate hydrate
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Overview
Description
Pyrrolopyrazine is a biologically active scaffold that contains pyrrole and pyrazine rings . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Synthesis Analysis
Pyrrolopyrazine derivatives can be synthesized through various methods, including cyclization, ring annulation, cycloaddition, and direct C-H arylation . For example, Voievudskyi and coworkers explained the synthesis of a related compound, “ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo- [1,2-a] pyrazine-7- carboxylate”, in good yield by the reaction of the related N-alkylpyrrole with hydrazine hydrate .Chemical Reactions Analysis
The chemical reactions of pyrrolopyrazine derivatives are not clearly recognized . More research is needed to understand the chemical reactions of these compounds.Scientific Research Applications
Anticancer Properties
Indole derivatives, including the compound , have been investigated for their potential as anticancer agents. Researchers explore their effects on cancer cell lines, tumor growth inhibition, and apoptosis induction. The unique structure of Ethyl 6,11-dioxo-2-(pyridin-4-yl)-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate hydrate may interact with cellular pathways, making it a promising candidate for further study in cancer therapy .
Antimicrobial Activity
Indoles exhibit diverse biological activities, including antimicrobial effects. Ethyl 6,11-dioxo-2-(pyridin-4-yl)-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate hydrate could be explored for its ability to inhibit bacterial growth, potentially leading to novel antibiotics or antimicrobial agents .
Anti-Inflammatory Potential
Indole derivatives often possess anti-inflammatory properties. Researchers may investigate whether this compound can modulate inflammatory pathways, potentially providing insights into new therapeutic strategies for inflammatory diseases .
Antioxidant Effects
Given the prevalence of oxidative stress-related diseases, compounds with antioxidant properties are of interest. Ethyl 6,11-dioxo-2-(pyridin-4-yl)-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate hydrate could be evaluated for its ability to scavenge free radicals and protect against oxidative damage .
Neuroprotective Applications
Indole derivatives have been explored for their neuroprotective effects. Researchers might investigate whether Ethyl 6,11-dioxo-2-(pyridin-4-yl)-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate hydrate can mitigate neurodegenerative processes or enhance neuronal survival .
Drug Design and Development
The unique structure of this compound makes it an interesting scaffold for drug design. Medicinal chemists could modify its functional groups to create novel derivatives with improved pharmacological properties. Such efforts may lead to new drug candidates for various diseases .
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that compounds containing indole and pyridine moieties have been found to bind with high affinity to multiple receptors , which could suggest a broad range of potential targets for this compound.
Mode of Action
Compounds with similar structures have been reported to interact with their targets, leading to various biological changes . For instance, indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Pathways
Indole derivatives have been known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
The solubility of a compound in water and other polar solvents, as is the case with imidazole-containing compounds , can significantly impact its bioavailability.
Result of Action
Compounds with similar structures have been reported to exhibit a range of biological activities, suggesting that this compound could potentially have diverse molecular and cellular effects .
properties
IUPAC Name |
ethyl 6,11-dioxo-2-pyridin-4-ylnaphtho[2,3-b]indolizine-12-carboxylate;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O4.H2O/c1-2-30-24(29)19-18-13-15(14-7-10-25-11-8-14)9-12-26(18)21-20(19)22(27)16-5-3-4-6-17(16)23(21)28;/h3-13H,2H2,1H3;1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKQGDKVXMKXMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CN2C3=C1C(=O)C4=CC=CC=C4C3=O)C5=CC=NC=C5.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6,11-dioxo-2-(pyridin-4-yl)-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate hydrate |
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